molecular formula C11H16ClN3O4S B2779982 N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide CAS No. 1588845-84-4

N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2779982
CAS No.: 1588845-84-4
M. Wt: 321.78
InChI Key: OIBKDWHCKMDYHH-UHFFFAOYSA-N
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Description

N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclopropylethylamine moiety attached to a 4-nitrobenzenesulfonamide core. The nitro group at the para position of the benzene ring acts as a strong electron-withdrawing group, influencing electronic properties and reactivity.

Properties

IUPAC Name

N-(2-amino-1-cyclopropylethyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c12-7-11(8-1-2-8)13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,1-2,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUQRIVBPNHTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride derivative.

    Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity and specificity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among sulfonamide derivatives include substituents on the sulfonamide nitrogen and modifications to the aromatic ring. Below is a comparative analysis:

Compound Name Substituent on Sulfonamide Nitrogen Aromatic Ring Modification Molecular Formula Molecular Weight Notable Features Source
Target Compound 2-Amino-1-cyclopropylethyl 4-Nitro C₁₁H₁₄N₄O₄S 322.32 (calc.) Cyclopropane-induced rigidity N/A
4-Amino-N-cyclopropylbenzene-1-sulfonamide Cyclopropyl 4-Amino C₉H₁₂N₂O₂S 212.27 Amino group enhances nucleophilicity
N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide (1-Aminocycloheptyl)methyl 4-Nitro C₁₄H₂₁N₃O₄S 327.40 Larger cycloheptyl ring alters solubility
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide HCl 2-Aminoethyl (as hydrochloride salt) 4-Nitro C₈H₁₂ClN₃O₄S 281.72 Hydrophilic aminoethyl chain
N-[4'-(Hydroxymethyl)-biphenyl-4-yl]-4-nitrobenzene-1-sulfonamide (3f) Biphenyl-4-yl with hydroxymethyl 4-Nitro C₁₉H₁₇N₃O₄S 383.42 Extended aromatic system for π-π stacking

Physicochemical Properties

  • Melting Points: Compound 3f exhibits a melting point of 183.3–184.0°C, indicative of high crystallinity due to its biphenyl group . No data for the target compound, but cyclopropane-containing analogs (e.g., ) may have lower melting points due to reduced symmetry.
  • Synthetic Yields: Compound 3f was synthesized in 55% yield using petroleum ether/acetone (70:30) as eluent . The adenosine-derived sulfonamide in achieved 74% yield via Method A, highlighting efficient coupling strategies for nitrobenzenesulfonyl chlorides .
  • Polarity :

    • The target compound’s cyclopropylethylamine group may reduce polarity compared to 3f ’s hydroxymethyl-biphenyl system, affecting chromatographic behavior (e.g., Rf values).

Biological Activity

N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide, a sulfonamide derivative, exhibits significant biological activity that is of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety. These characteristics contribute to its potential interactions with biological targets.

  • Molecular Formula : C12H17N3O4S
  • Molecular Weight : 299.35 g/mol

The structural configuration enhances its rigidity and may improve binding affinity to biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes. This inhibition can alter biochemical pathways, leading to therapeutic effects.
  • Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that influence cell behavior.
  • Gene Expression Modulation : The compound may affect the expression of genes associated with cell growth and apoptosis, potentially leading to anticancer effects.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound may exhibit activity against various bacterial strains. The presence of the nitro group can enhance its efficacy by participating in redox reactions that generate reactive intermediates, which can damage bacterial cells.

Anticancer Activity

Studies have shown that compounds with similar structures possess anticancer properties. For instance, derivatives of sulfonamides have been investigated for their ability to inhibit cancer cell proliferation. The cyclopropyl moiety may contribute to the compound's selectivity and potency against cancer cells by enhancing binding to target proteins involved in tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamide derivatives similar to this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL.
Study 2 Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 225 µM, indicating potential as an anticancer agent.
Study 3 Investigated the modulation of apoptosis in treated cells, showing increased levels of lactate dehydrogenase (LDH) as a marker of cell death.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide, and how are intermediates purified?

  • Methodology : The synthesis typically involves sulfonylation of a cyclopropane-containing amine precursor with 4-nitrobenzenesulfonyl chloride. Key steps include:

  • Amine activation : Reaction under basic conditions (e.g., NaH or Et3_3N) to deprotonate the amine group .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product .
  • Yield optimization : Adjusting stoichiometry and reaction time to minimize side reactions (e.g., over-sulfonylation) .
    • Analytical validation : Confirmed via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–S bond: ~1.76 Å; cyclopropane ring geometry) .
  • Spectroscopy :
  • NMR : Distinct peaks for cyclopropane protons (δ ~0.8–1.2 ppm) and sulfonamide NH (δ ~5.5 ppm) .
  • IR : Stretching vibrations for sulfonamide S=O (~1350 cm1^{-1}) and nitro groups (~1520 cm1^{-1}) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : In airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the sulfonamide group .
  • Stability testing : Accelerated degradation studies under varying pH and temperature conditions (e.g., HPLC monitoring over 6 months) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • Approach :

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) to identify transition states and energy barriers for sulfonylation .
  • Solvent effects : COSMO-RS simulations to predict solubility and reactivity in polar aprotic solvents (e.g., DMF vs. THF) .
  • Case study : A 2025 study reduced trial-and-error iterations by 40% using hybrid computational-experimental workflows .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Observed discrepancies :

  • Antimicrobial assays : Variability in MIC values (e.g., 2–16 µg/mL against S. aureus) due to differences in bacterial strains and assay protocols .
  • Cytotoxicity : Conflicting IC50_{50} values in cancer cell lines (e.g., 5 µM vs. 20 µM) attributed to cell passage number and culture conditions .
    • Resolution strategies :
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Dose-response normalization : Use internal controls (e.g., cisplatin) to calibrate cytotoxicity assays .

Q. How can the compound’s potential as a kinase inhibitor be evaluated mechanistically?

  • Experimental design :

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Binding mode analysis : Molecular docking (AutoDock Vina) and MD simulations to predict interactions with ATP-binding pockets .
  • Validation : X-ray crystallography of inhibitor-kinase complexes to confirm binding poses .

Contradictions and Future Directions

  • Toxicity profile : Limited in vivo data necessitate further pharmacokinetic studies (e.g., bioavailability in rodent models) .
  • Scale-up challenges : Batch-to-batch variability in cyclopropane ring formation requires flow chemistry optimization .

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